2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide
Description
2-Hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide is a hybrid heterocyclic compound combining a quinoline core with a 3,4-dihydroquinazolinone moiety. The quinoline-4-carboxamide group is substituted with a hydroxyl group at position 2, while the quinazolinone ring features a 4-oxo group and a propan-2-yl (isopropyl) substituent at position 2.
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c1-12(2)25-11-22-17-8-7-13(9-16(17)21(25)28)23-20(27)15-10-19(26)24-18-6-4-3-5-14(15)18/h3-12H,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
LGHQUMWNNJILMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide with Isobutyraldehyde
A catalyst-free, aqueous-phase reaction between 2-aminobenzamide and isobutyraldehyde yields 3-isopropyl-2,3-dihydroquinazolin-4(1H)-one. Optimal conditions include:
-
Molar ratio : 1:1.2 (2-aminobenzamide:isobutyraldehyde)
-
Temperature : 80°C
-
Reaction time : 4 hours
This method avoids hazardous solvents and achieves yields >85%. The isopropyl group at position 3 is introduced regioselectively due to the aldehyde’s nucleophilic reactivity.
Functionalization at Position 6
To introduce the amino group at position 6, nitration followed by reduction is employed:
-
Nitration : Treat 3-isopropyl-2,3-dihydroquinazolin-4(1H)-one with fuming HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-3-isopropylquinazolin-4(3H)-one.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing 6-amino-3-isopropylquinazolin-4(3H)-one.
Analytical Data :
-
6-Nitro intermediate : ¹H NMR (DMSO-d₆) δ 8.72 (s, 1H, H-5), 8.35 (d, J = 8.5 Hz, 1H, H-7), 7.94 (d, J = 8.5 Hz, 1H, H-8), 4.21 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.42 (d, J = 6.8 Hz, 6H, CH₃).
Synthesis of 2-Hydroxyquinoline-4-Carboxylic Acid
The quinoline moiety is prepared via modified Skraup or Doebner-Miller reactions, followed by oxidation and hydroxylation.
Formation of Quinoline-4-Carboxylic Acid
-
Skraup Reaction : Glycerol, 2-aminophenol, and sulfuric acid undergo cyclization at 120°C to yield 2-hydroxyquinoline.
-
Oxidation : Treat 2-hydroxyquinoline with KMnO₄ in alkaline conditions to form 2-hydroxyquinoline-4-carboxylic acid.
Reaction Conditions :
Analytical Data :
-
¹H NMR (DMSO-d₆) δ 11.32 (s, 1H, -OH), 8.45 (d, J = 8.4 Hz, 1H, H-8), 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.78 (t, J = 7.6 Hz, 1H, H-7), 7.65 (t, J = 7.6 Hz, 1H, H-6).
Carboxamide Coupling
The quinoline-4-carboxylic acid is activated and coupled to the quinazolinone amine using peptide-coupling reagents.
Activation with EDC/HOBt
-
Activation : 2-Hydroxyquinoline-4-carboxylic acid (1 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 minutes.
-
Coupling : Add 6-amino-3-isopropylquinazolin-4(3H)-one (1.2 equiv) and stir at room temperature for 12 hours.
Workup :
-
Dilute with ice-water, extract with ethyl acetate, and purify via silica chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 11.08 (s, 1H, -NH), 8.92 (d, J = 2.4 Hz, 1H, H-5 quinazolinone), 8.47 (s, 1H, H-2 quinoline), 8.30–8.25 (m, 2H, H-6/H-8 quinoline), 7.89 (dd, J = 2.4, 8.8 Hz, 1H, H-7 quinazolinone), 4.18 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.40 (d, J = 6.8 Hz, 6H, CH₃).
-
HRMS : m/z 375.1423 [M + H]⁺ (calculated for C₂₁H₁₈N₄O₃: 375.1426).
Alternative Synthetic Strategies
Solid-Phase Synthesis
Immobilize the quinazolinone amine on Wang resin via its hydroxyl group. Perform on-resin coupling with pre-activated 2-hydroxyquinoline-4-carboxylic acid, followed by cleavage (TFA/CH₂Cl₂).
One-Pot Tandem Reactions
A novel approach condenses 2-aminobenzamide, isobutyraldehyde, and 2-hydroxyquinoline-4-carbonyl chloride in a single reactor.
Challenges and Optimization
-
Hydroxyl Group Stability : The 2-hydroxyl group on quinoline may undergo undesired O-acylation. Use TMSCl as a protecting agent during coupling.
-
Regioselectivity : Ensure the amine group on quinazolinone reacts exclusively with the quinoline carbonyl. Excess EDC (2 equiv) improves selectivity.
-
Solvent Choice : DMF enhances coupling efficiency but complicates purification. Switch to THF for larger-scale synthesis .
Chemical Reactions Analysis
Synthetic Routes and Key Intermediates
The compound is synthesized through multi-step protocols involving cyclization and coupling reactions:
Step 1: Formation of Quinazolinone Core
-
Substrate : 3-Isopropyl-6-nitroquinazolin-4(3H)-one derivatives .
-
Reaction : Cyclocondensation of anthranilic acid analogs with urea or thiourea under acidic conditions (H₂SO₄, 120°C) yields the quinazolin-4-one scaffold. The isopropyl group is introduced via alkylation using isopropyl bromide .
Step 2: Functionalization of Quinoline Moiety
-
Reaction : Activation of the carboxylic acid using HOBt/DCC followed by coupling with the 6-amino group of the quinazolinone intermediate .
2.1. Hydroxyl Group Modifications
The 2-hydroxy group on the quinoline ring undergoes:
-
Etherification : Reacts with propargyl bromide in DMF (NaH, 0°C) to form propargyl ethers for click chemistry applications .
-
Acylation : Acetylated using acetic anhydride/pyridine (80°C, 2 hours) to improve lipophilicity .
2.2. Carboxamide Reactivity
The carboxamide bridge participates in:
-
Hydrolysis : Cleaved under strong acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions to regenerate carboxylic acid and amine precursors .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form N-alkylated derivatives .
Derivatization for Biological Activity Optimization
Key derivatization strategies include:
Example Reaction :
Synthesis of 2-((2-chlorobenzyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (45 ) :
-
Substrate : 2-((2-Chlorobenzyl)thio)-4-oxoquinazoline-7-carboxylic acid.
-
Activation : Treated with SOCl₂ to form acyl chloride.
-
Coupling : Reacted with isopropylamine in DCM/Et₃N (4 hours, RT).
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar molecules due to its isopropyl and hydroxyl groups:
Catalytic and Solvent Effects
Scientific Research Applications
Antimalarial Activity
Recent studies have indicated that derivatives of quinoline-4-carboxamide, including this compound, exhibit significant antiplasmodial activity . For instance, a study showed that a series of quinoline derivatives were screened against Plasmodium falciparum, revealing moderate potency with further optimization leading to low nanomolar in vitro potency. The mechanism of action involves the inhibition of translation elongation factor 2 in the parasite, which is crucial for its survival and replication .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that quinoline derivatives can demonstrate effective antibacterial and antifungal activity against various pathogens. The presence of functional groups such as hydroxyl and carboxamide enhances their interaction with biological targets, potentially leading to improved efficacy against resistant strains of bacteria and fungi .
Case Study 1: Antimalarial Screening
A specific derivative of quinoline-4-carboxamide was subjected to phenotypic screening against the blood stage of Plasmodium falciparum. The optimized lead compounds showed excellent oral efficacy in mouse models with effective doses below 1 mg/kg, indicating strong potential for further clinical development .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various synthesized quinoline derivatives were tested against Mycobacterium smegmatis and Candida albicans. Compounds demonstrated significant zones of inhibition, suggesting their potential as future therapeutic agents against tuberculosis and fungal infections .
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula (C₂₄H₂₁N₃O₃). †Estimated from analogous structures.
Key Observations :
- The target compound’s quinazolinone moiety differentiates it from simpler quinoline derivatives (e.g., compounds 38–40 in Table 1). This moiety may enhance binding to kinase targets due to hydrogen-bonding interactions from the 4-oxo group .
- The propanamide side chain in the analog from replaces the quinoline-4-carboxamide group, altering electronic properties and hydrogen-bonding capacity .
Challenges :
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Compound 47 | Methaqualone Metabolite |
|---|---|---|---|
| LogP (Predicted) | ~3.5* | ~6.0† | ~2.8† |
| Hydrogen Bond Donors | 3 (2-OH, 4-oxo, NH) | 2 (4-thioxo, NH) | 2 (4-oxo, COOH) |
| Rotatable Bonds | 6 | 8 | 4 |
*Estimated using Molinspiration. †Predicted based on substituent contributions.
Pharmacological Insights :
- The 2-hydroxy group on the quinoline ring may enhance solubility but reduce membrane permeability compared to non-hydroxylated analogs like compound 47 .
- The isopropyl group in the target compound balances lipophilicity and steric effects, unlike the bulky adamantyl group in compound 47, which likely improves target selectivity but may hinder absorption .
Biological Activity
The compound 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide is a member of the quinazoline and quinoline families, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves multi-step organic reactions that can include the preparation of intermediate compounds followed by coupling reactions under specific conditions. Advanced techniques such as continuous flow chemistry may be employed to enhance yield and purity during industrial production.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. Specifically, the incorporation of an amide group in quinoline derivatives has been linked to enhanced anticancer activity. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- H460 (lung cancer)
- MCF7 (breast cancer)
The mechanism of action often involves oxidative stress-mediated DNA damage, leading to apoptosis in cancer cells. In vitro assays have indicated that derivatives with specific substitutions can significantly inhibit cell proliferation at low concentrations .
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has also been extensively studied. The compound is reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
Minimum inhibitory concentration (MIC) assays reveal that certain derivatives possess comparable or superior antibacterial activity relative to standard antibiotics .
The biological activity of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide is believed to involve interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : The compound may alter signaling pathways that regulate cell survival and apoptosis.
Study 1: Anticancer Evaluation
A study synthesized a series of quinoline derivatives and evaluated their anticancer activity against MDA-MB-231 cells using MTT assays. Results indicated that certain derivatives exhibited IC50 values as low as 5 µM, suggesting potent anticancer potential .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were screened against multiple bacterial strains. The results showed MIC values ranging from 1 µg/mL to 10 µg/mL against resistant strains of bacteria, indicating strong antibacterial activity .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide, and how can purity be optimized?
Methodological Answer:
A two-step approach is typically employed:
Coupling Reaction : Use carbodiimide-based reagents (e.g., PyBOP) to activate the carboxylic acid group of the quinoline precursor, followed by reaction with the quinazolinone amine derivative in dimethylformamide (DMF) with N-methylmorpholine (NMM) as a base. This yields the target compound as a precipitate, which is collected via vacuum filtration .
Purification : Reverse-phase HPLC (e.g., Agilent 1200 series with Zorbax SB-C18 column) using gradient elution (water/acetonitrile with 0.1% formic acid) ensures high purity. Monitor for byproducts such as oxidized derivatives, which may form during prolonged storage .
Advanced: How can researchers resolve discrepancies in reported biological activity data for quinoline-quinazolinone hybrids?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural impurities. To address this:
- Structural-Activity Relationship (SAR) Studies : Synthesize analogs with controlled modifications (e.g., substituent positions on the quinazolinone core) and test them under standardized bioassays (e.g., antiproliferative activity screens). Cross-reference with published data on similar scaffolds, such as 2-chloroquinoline derivatives, to identify critical functional groups .
- Analytical Rigor : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm molecular integrity. For example, verify the presence of intramolecular hydrogen bonds between the hydroxyl and carbonyl groups, which influence biological activity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Infrared Spectroscopy (IR) : Confirm key functional groups, such as the quinoline C=O stretch (~1650 cm⁻¹) and amide N-H bend (~3300 cm⁻¹) .
- NMR Analysis :
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
Advanced: What strategies mitigate decomposition of labile quinoline-4-carboxamide derivatives during storage?
Methodological Answer:
- Storage Conditions : Store lyophilized samples at –20°C under argon to prevent oxidation. Avoid polar aprotic solvents (e.g., DMF) for long-term storage, as they may catalyze hydrolysis .
- Stability Screening : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor via LC-MS to identify degradation products (e.g., ring-opened quinazolinones) .
- Formulation Additives : Include antioxidants (e.g., ascorbic acid) in stock solutions to suppress radical-mediated decomposition .
Advanced: How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains). Focus on optimizing hydrogen-bonding motifs between the carboxamide group and active-site residues .
- ADMET Prediction : Apply QSAR models to estimate solubility, permeability (e.g., Caco-2 cell), and metabolic stability. For instance, substituting the isopropyl group with a trifluoromethyl moiety may improve metabolic resistance while maintaining potency .
- Free-Energy Perturbation (FEP) : Simulate binding affinities of proposed analogs to prioritize synthesis targets .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer:
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (e.g., Annexin V staining) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Compare inhibition constants (Kᵢ) with known inhibitors .
Advanced: How should researchers address conflicting solubility data reported for similar quinazolinone derivatives?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry. Note that protonation of the quinazolinone nitrogen at acidic pH can enhance aqueous solubility .
- Co-Solvency Approaches : Use hydrotropic agents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve solubility without altering bioactivity .
- Crystallinity Analysis : Perform powder X-ray diffraction (PXRD) to differentiate between amorphous and crystalline forms, which significantly impact solubility .
Advanced: What experimental designs are optimal for studying the compound’s mechanism of action?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down cellular targets, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing compound efficacy in wild-type vs. gene-edited cell lines lacking the putative target .
- Metabolic Tracing : Employ ¹³C-labeled glucose to track changes in metabolic flux (e.g., glycolysis, TCA cycle) via GC-MS, linking mechanistic insights to phenotypic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
